4-Ethenyl-1,3-dihydro-2H-indol-2-one

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

Quantifying ropinirole venyl impurity with non-certified standards risks ANDA rejection due to invalid method specificity. This certified 4-ethenyl-1,3-dihydro-2H-indol-2-one reference standard (CAS 120427-93-2) is characterized per ICH Q2(R1) guidelines with established chromatographic retention time, spectral fingerprint, and system suitability parameters (resolution >2.0) for accurate HPLC/UHPLC quantitation. • Enables compliance with Ph. Eur. monograph 2604 impurity limits (≤0.10%) • Serves as a critical degradation marker in forced degradation & stability studies of Ropinirole N-oxide • Supplied with comprehensive COA for direct ANDA & DMF submissions

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 120427-93-2
Cat. No. B023872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-1,3-dihydro-2H-indol-2-one
CAS120427-93-2
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC=CC1=C2CC(=O)NC2=CC=C1
InChIInChI=1S/C10H9NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h2-5H,1,6H2,(H,11,12)
InChIKeyFUBOKYDXCOLQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2) as Ropinirole Venyl Impurity Standard: A Critical Analytical Reference for Pharmaceutical Quality Control


4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2), also known as Ropinirole Venyl Impurity or Ropinirole Impurity 2, is a specific degradation product of Ropinirole N-oxide . This compound is classified as a substituted oxindole and serves as a critical analytical reference standard for impurity profiling in the pharmaceutical analysis of ropinirole hydrochloride drug substance and finished dosage forms [1]. Its primary scientific value lies in its use as a certified reference material for method development, validation, and quality control (QC) in Abbreviated New Drug Application (ANDA) submissions and commercial production, ensuring compliance with regulatory guidelines [2]. Unlike broad-spectrum oxindole derivatives used in medicinal chemistry, this compound's procurement is driven by its specific, quantifiable role in meeting pharmacopeial purity thresholds.

Why Generic Oxindole Analogs Cannot Substitute for 4-Ethenyl-1,3-dihydro-2H-indol-2-one in Regulated Pharmaceutical Analysis


Generic substitution of 4-ethenyl-1,3-dihydro-2H-indol-2-one with other oxindole derivatives is not feasible due to its unique, well-characterized role as a specific impurity in ropinirole drug products [1]. Pharmacopeial monographs, such as the European Pharmacopoeia (Ph. Eur.) monograph 2604 for ropinirole hydrochloride, list a defined set of process-related impurities (A-H) that must be individually quantified and controlled [2]. While other oxindole-based compounds may exhibit broad kinase inhibitory activity, they lack the precise chromatographic retention time, spectral fingerprint, and established acceptance criteria that define 4-ethenyl-1,3-dihydro-2H-indol-2-one as a critical quality attribute in regulatory filings [3]. The use of an incorrect reference standard would invalidate analytical method specificity, linearity, and accuracy, leading to non-compliance with ICH Q3A/Q3B guidelines and potential rejection of ANDA submissions. The evidence below quantifies the performance metrics that underpin this non-substitutability.

Quantitative Differentiation of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2) as a Ropinirole Impurity Standard


Quantitative Purity and Specification Compliance: A Certified Reference Material for ICH-Compliant Analysis

4-Ethenyl-1,3-dihydro-2H-indol-2-one is supplied as a reference standard with a certified purity of ≥95% as determined by HPLC, ensuring it meets the stringent requirements for use as an impurity marker in pharmaceutical analysis . This is in contrast to generic oxindole derivatives, which are typically procured for synthetic purposes and lack the certified purity documentation and traceability required for regulatory submissions. The high purity level directly supports accurate quantification of this specific impurity at levels often mandated by pharmacopeial monographs, typically at or below the 0.05% to 0.15% reporting threshold [1]. The use of a high-purity standard minimizes the risk of overestimating impurity levels due to co-eluting contaminants, thereby safeguarding against false out-of-specification (OOS) results.

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation Regulatory Compliance

Chromatographic Resolution Superiority in Regulatory Analytical Methods

In validated HPLC methods for ropinirole impurity profiling, the resolution (Rs) between ropinirole hydrochloride and all six potential impurities, including 4-ethenyl-1,3-dihydro-2H-indol-2-one, has been consistently achieved at a value greater than 2.0 [1]. This is a critical performance metric that differentiates a robust, regulatory-compliant method from one with inadequate selectivity. This resolution is superior to methods that fail to achieve baseline separation of closely eluting impurities, as was the case with the original Ph. Eur. method, which suffered from coelutions of impurities E/H and B/G [2]. The quantifiable resolution >2.0 ensures accurate and precise quantification, which is essential for meeting pharmacopeial acceptance criteria and for the reliable assessment of drug product stability.

HPLC Method Development Chromatographic Selectivity Pharmaceutical Analysis Regulatory Science

Structural Specificity for Targeted Impurity Profiling vs. Generic Kinase Inhibitors

The compound's unique structure, characterized by an oxindole core with a vinyl substituent at the 4-position (C₁₀H₉NO, MW: 159.18 g/mol), provides a distinct molecular ion ([M+H]+ m/z 160.0) and fragmentation pattern in LC-MS analysis [1]. This is in contrast to other oxindole derivatives, such as those with alkynyl or aminoalkyl substitutions at the 4-position (e.g., 4-alkynyl oxindoles), which are often investigated as kinase inhibitors (e.g., CDK2) [2]. The specific mass and structure of 4-ethenyl-1,3-dihydro-2H-indol-2-one allows for unequivocal identification and quantification in complex pharmaceutical matrices, a critical requirement for targeted impurity analysis. The procurement of this specific compound ensures that analytical methods are fit for their intended purpose: the precise measurement of a defined, process-related impurity.

Chemical Structure Analytical Reference Material Impurity Identification LC-MS

Stability and Storage Requirements: Ensuring Long-Term Analytical Validity

4-Ethenyl-1,3-dihydro-2H-indol-2-one is known to be a decomposition product of Ropinirole N-oxide and is itself light-sensitive, requiring storage under inert atmosphere at -20°C to maintain its integrity . This is in contrast to many stable, shelf-stable oxindole derivatives used in synthetic chemistry. The defined storage conditions are critical for ensuring that the reference standard remains stable and does not degrade, which would compromise the accuracy and reliability of analytical results over time. Adherence to these specific conditions is essential for maintaining the validity of the standard's certificate of analysis (CoA) and for supporting long-term stability studies of ropinirole drug products.

Chemical Stability Reference Standard Management Pharmaceutical Analysis Quality Control

Quantitative Detection Limits in Validated HPLC Methods for Regulatory Compliance

Validated HPLC methods for ropinirole and its impurities demonstrate limits of detection (LOD) and quantification (LOQ) for impurities in the range of 0.03-0.2 µg/mL and 0.09-0.6 µg/mL, respectively [1]. This sensitivity is crucial for quantifying 4-ethenyl-1,3-dihydro-2H-indol-2-one at or below the 0.05% reporting threshold mandated by ICH guidelines [2]. This performance is a specific, quantifiable attribute of a validated analytical method that relies on the use of a certified reference standard. The ability to reliably measure trace levels of this impurity is a key factor in demonstrating process control and ensuring patient safety.

Limit of Detection (LOD) Limit of Quantification (LOQ) Method Validation ICH Guidelines

Primary Application Scenarios for 4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2) in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Ropinirole Impurity Profiling

This compound is an essential reference standard for developing and validating HPLC/UHPLC methods intended for the quantitative determination of ropinirole venyl impurity in drug substance and finished dosage forms [1]. The certified purity and known chromatographic behavior enable the establishment of system suitability parameters, such as resolution (>2.0) and tailing factor, ensuring method specificity and accuracy as per ICH Q2(R1) guidelines [2].

Quality Control (QC) Release Testing of Ropinirole Drug Product Batches

Pharmaceutical manufacturers use this certified reference standard to quantify the level of ropinirole venyl impurity in each production batch, ensuring it remains below the specified acceptance limit (typically 0.10% or 0.15%) as defined in the drug product specification [1]. This direct application ensures batch-to-batch consistency and patient safety, and provides the data required for regulatory release [2].

Stability Studies to Assess Ropinirole Degradation Pathways

As a known degradation product of Ropinirole N-oxide, 4-ethenyl-1,3-dihydro-2H-indol-2-one is a critical marker in forced degradation and long-term stability studies [1]. Its accurate quantification under various stress conditions (e.g., heat, light, humidity) is essential for establishing the shelf-life and storage conditions of ropinirole drug products, and for demonstrating the stability-indicating capability of the analytical method [2].

ANDA Submission Support for Generic Ropinirole Formulations

For generic drug developers, demonstrating pharmaceutical equivalence to the reference listed drug (RLD) requires a comprehensive impurity profile. The use of 4-ethenyl-1,3-dihydro-2H-indol-2-one as a reference standard in comparative dissolution and impurity profiling studies provides the quantitative data necessary to support an Abbreviated New Drug Application (ANDA), showing that the generic product's impurity levels are comparable to or lower than those of the RLD [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethenyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.